Triethyl 4-phosphonocrotonate
Overview
Description
Mechanism of Action
Target of Action
Triethyl 4-phosphonocrotonate is a chemical compound that has been used as a reactant in several biochemical reactions . Its primary targets include the HIV-1 reverse transcriptase , a key enzyme in the replication of the HIV-1 virus , and the GPR40 receptor , a G-protein coupled receptor that plays a role in the regulation of insulin secretion .
Mode of Action
This compound interacts with its targets by serving as a reactant in various biochemical reactions. For instance, it acts as a leaving group for DNA polymerization by HIV-1 reverse transcriptase . This means that it is involved in the process of DNA synthesis, which is crucial for the replication of the HIV-1 virus. In the case of the GPR40 receptor, this compound is used in the synthesis of orally bioavailable GPR40 agonists , which can stimulate the receptor and enhance insulin secretion.
Biochemical Pathways
The compound affects several biochemical pathways. It is used in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 , an enzyme involved in the metabolism of phospholipids. It is also used in the preparation of mGlu4R agonists , which can modulate the activity of the metabotropic glutamate receptor 4 (mGlu4), a protein involved in the modulation of synaptic transmission in the central nervous system.
Pharmacokinetics
Its use in the synthesis of orally bioavailable gpr40 agonists suggests that compounds derived from it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical reactions it is involved in. For example, in the case of HIV-1 reverse transcriptase, its use can lead to the synthesis of new DNA strands, facilitating the replication of the HIV-1 virus . When used in the synthesis of GPR40 agonists, it can enhance insulin secretion, potentially improving glycemic control .
Biochemical Analysis
Biochemical Properties
Triethyl 4-phosphonocrotonate plays a significant role in biochemical reactionsIt is used in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 .
Cellular Effects
It is known to be involved in the synthesis of orally bioavailable GPR40 agonists , which suggests it may influence cell signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reactant in various biochemical reactions. It is used in the stereoselective preparation of C1-C19 fragment of macrolide antibiotic aplyronine A using diastereoselective Nozaki-Hiyama-Kishi coupling reactions .
Metabolic Pathways
It is known to be used in the preparation of mGlu4R agonists , suggesting it may interact with enzymes or cofactors in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl 4-phosphonocrotonate can be synthesized through the reaction of ethyl 4-bromocrotonate with triethyl phosphite . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis, with adjustments for larger-scale operations .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Triethyl 4-phosphonocrotonate can undergo substitution reactions where the phosphonate group is replaced by other functional groups.
Addition Reactions: It can participate in addition reactions with various nucleophiles and electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols .
Addition Reactions: Reagents like Grignard reagents and organolithium compounds are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphonates.
Addition Reactions: Products include addition compounds with extended carbon chains.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Triethyl 4-phosphonocrotonate has several applications in scientific research:
Comparison with Similar Compounds
- Triethyl phosphonoacetate
- Trimethyl phosphonoacetate
- Diethyl cyanomethylphosphonate
- Triethyl 2-phosphonopropionate
Uniqueness: Triethyl 4-phosphonocrotonate is unique due to its conjugated double bond and phosphonate group , which provide distinct reactivity compared to other phosphonates . This makes it particularly useful in stereoselective synthesis and biological studies .
Properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLODBXSCRTXFG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42516-28-9, 10236-14-3 | |
Record name | NSC100748 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of triethyl 4-phosphonocrotonate in the synthesis of hydroxylated piperidine and pyrrolidine systems?
A: this compound acts as a reagent in the Horner-Wadsworth-Emmons olefination reaction. This reaction is crucial for introducing a vinyl group adjacent to an epoxide, a key step in synthesizing the target hydroxylated piperidine and pyrrolidine systems [].
Q2: Can you elaborate on the importance of the Horner-Wadsworth-Emmons reaction in this synthesis?
A: The Horner-Wadsworth-Emmons reaction, utilizing this compound, allows for the controlled formation of (E,E)-dienoates from aldehydes []. This stereoselectivity is important for subsequent steps in the synthesis, ultimately influencing the stereochemistry of the final hydroxylated piperidine and pyrrolidine products.
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